8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one
Overview
Description
8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C10H11N3OS and its molecular weight is 221.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystal Structure
Research has explored the synthesis of various pyrido[2,3-d]pyrimidin-7-one derivatives, highlighting methodologies for creating compounds with potential pharmaceutical applications. For instance, one study detailed the synthesis and crystal structure of related tricyclic compounds through condensation and ring closure processes, offering insights into their structural configurations which can be foundational for further chemical investigations (Campaigne, Huffman, & Selby, 1979).
Cyclin-dependent Kinase (Cdk) Inhibition
Another significant application is in the development of inhibitors for cyclin-dependent kinases, which are crucial for cell cycle regulation. The compound 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one and its analogues have been identified as potent inhibitors of Cdk4, highlighting their potential in cancer therapy through the inhibition of cell division cycle progression (Barvian et al., 2000).
Green Chemistry Approaches
The focus on environmentally friendly synthesis methods for pyrido[2,3-d]pyrimidine derivatives is another key area of application. For example, a one-pot synthesis utilizing a nanocatalyst under solvent-free conditions was developed, showcasing a rapid and efficient method to produce these compounds with excellent yields, supporting green chemistry principles (Mohsenimehr et al., 2014).
Mechanism of Action
Target of Action
The primary target of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one is the Threonine Tyrosine Kinase (TTK) . TTK is a protein kinase that plays a crucial role in the spindle assembly checkpoint during cell mitosis .
Mode of Action
The compound exhibits strong binding affinity to TTK . It interacts with the kinase domain of TTK, inhibiting its activity . This inhibition disrupts the normal function of the spindle assembly checkpoint, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of TTK affects the spindle assembly checkpoint pathway . This checkpoint ensures that all chromosomes are correctly attached to the spindle microtubules before the cell proceeds to anaphase . Disruption of this checkpoint can lead to genomic instability and cell death .
Pharmacokinetics
The compound has high gastrointestinal absorption, indicating good oral bioavailability .
Result of Action
The inhibition of TTK by this compound leads to disruption of the spindle assembly checkpoint . This can result in cell cycle arrest and potentially cell death, particularly in cancer cells that rely on TTK for survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s solubility and hence its absorption . Additionally, the presence of other drugs that induce or inhibit P-glycoprotein or cytochrome P450 enzymes could potentially affect the compound’s bioavailability and metabolism .
Properties
IUPAC Name |
8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-3-13-8(14)5-4-7-6-11-10(15-2)12-9(7)13/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYUFDKLBWLNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC2=CN=C(N=C21)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441760 | |
Record name | 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211244-82-5 | |
Record name | 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211244-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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